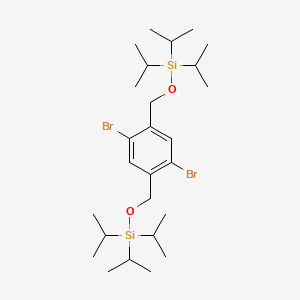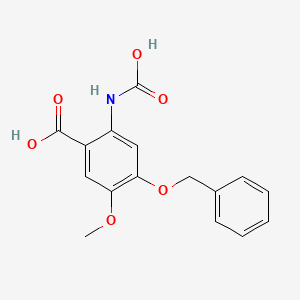![molecular formula C16H21N5O B12634081 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 1333960-52-3](/img/structure/B12634081.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylpiperazine with 6-methylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Methoxyphenyl)piperazin-1-yl derivatives
- Arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil
Uniqueness
What sets 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine apart from similar compounds is its unique combination of the piperazine and pyrimidine moieties.
特性
CAS番号 |
1333960-52-3 |
|---|---|
分子式 |
C16H21N5O |
分子量 |
299.37 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21N5O/c1-12-11-15(17)19-16(18-12)21-9-7-20(8-10-21)13-3-5-14(22-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H2,17,18,19) |
InChIキー |
WWRSSRARYYRUCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


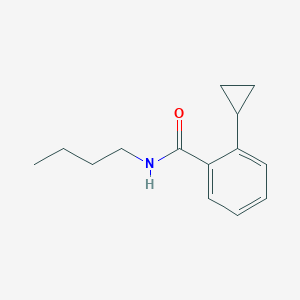
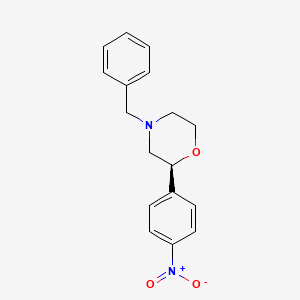
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)
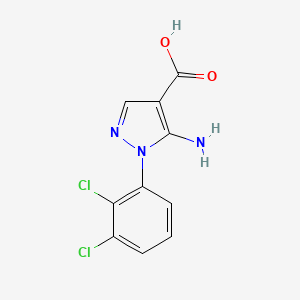
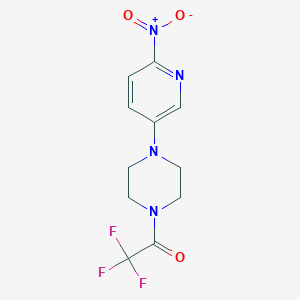
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)
![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
